

# Meta-analysis of clinical trials involving TTR kinetic stabilizers

Author: BenchChem Technical Support Team. Date: December 2025



# A Comparative Guide to TTR Kinetic Stabilizers in Clinical Trials

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of transthyretin (TTR) kinetic stabilizers based on pivotal clinical trial data. The focus is on **tafamidis** and acoramidis, two key players in the management of transthyretin amyloid cardiomyopathy (ATTR-CM), a progressive and fatal disease.

Transthyretin amyloidosis is driven by the dissociation of the TTR tetramer into monomers, which then misfold and aggregate as amyloid fibrils in various tissues, particularly the heart.[1] [2] TTR kinetic stabilizers are small molecules that bind to the TTR tetramer, preventing its dissociation and thereby halting the progression of the disease.[1][2][3] This guide synthesizes data from major clinical trials to facilitate a comparative understanding of the available treatment options.

#### **Mechanism of Action of TTR Kinetic Stabilizers**

TTR kinetic stabilizers function by binding to the thyroxine-binding sites of the TTR tetramer. This binding reinforces the protein's native quaternary structure, increasing the kinetic barrier for tetramer dissociation, which is the rate-limiting step in TTR amyloidogenesis. By preventing the formation of amyloidogenic monomers, these stabilizers effectively reduce the deposition of amyloid fibrils in target organs.[1][2][3][4]





Click to download full resolution via product page

Mechanism of TTR Kinetic Stabilizers

### Pivotal Clinical Trials: A Head-to-Head Look

While direct head-to-head clinical trials are lacking, the pivotal registration trials for **tafamidis** (ATTR-ACT) and acoramidis (ATTRibute-CM) provide the best available data for comparison. [5] It is important to note that methodological differences between these trials preclude direct statistical comparisons of their outcomes.[1][5]

### Table 1: Comparison of Efficacy Endpoints in Pivotal Trials



| Endpoint                                           | Tafamidis (ATTR-ACT)                                                                                                                        | Acoramidis (ATTRibute-<br>CM)                                                                                                                                                                 |
|----------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Primary Endpoint                                   | Hierarchical combination of all-<br>cause mortality and frequency<br>of cardiovascular-related<br>hospitalizations over 30<br>months.[6][7] | Hierarchical analysis of all-<br>cause mortality,<br>cardiovascular-related<br>hospitalizations, change in NT-<br>proBNP, and change in 6-<br>minute walk distance at 30<br>months.[8][9][10] |
| All-Cause Mortality                                | 29.5% in the tafamidis group vs. 42.9% in the placebo group (HR=0.70).[7][11]                                                               | A 25% relative risk reduction was observed.[9] The hazard ratio for all-cause mortality or first cardiovascular-related hospitalization was 0.57 at month 42 in the open-label extension.[12] |
| Cardiovascular-Related<br>Hospitalizations         | 0.48 per year in the tafamidis<br>group vs. 0.70 per year in the<br>placebo group (RR=0.68).[7]<br>[11]                                     | A 50.4% relative risk reduction in the cumulative frequency of cardiovascular-related hospitalizations.[9]                                                                                    |
| 6-Minute Walk Test (6MWT)                          | Secondary endpoint, showing a reduction in decline.[13]                                                                                     | A significant reduction in the decline of 6MWD was observed.[9]                                                                                                                               |
| Kansas City Cardiomyopathy Questionnaire (KCCQ-OS) | Secondary endpoint, showing a reduction in decline.[13]                                                                                     | A key secondary outcome, showing improvement.[10]                                                                                                                                             |
| Win Ratio                                          | 1.7 for the primary hierarchical outcome.[14]                                                                                               | 1.8 for the primary hierarchical outcome.[10]                                                                                                                                                 |

## **Table 2: Comparison of Safety Endpoints in Pivotal Trials**



| Endpoint                    | Tafamidis (ATTR-ACT)                                             | Acoramidis (ATTRibute-<br>CM)                                        |
|-----------------------------|------------------------------------------------------------------|----------------------------------------------------------------------|
| Incidence of Adverse Events | 98.5% in the treatment group vs. 98.9% in the placebo group.[14] | 98.1% in the treatment group vs. 97.6% in the placebo group.[10][14] |
| Serious Adverse Events      | Not specified in the provided search results.                    | 54.6% in the acoramidis group vs. 64.9% in the placebo group.[10]    |

### **Experimental Protocols of Pivotal Trials**

Understanding the methodologies of the ATTR-ACT and ATTRibute-CM trials is crucial for interpreting their findings.

## ATTR-ACT (Tafamidis in Transthyretin Cardiomyopathy Clinical Trial)

The ATTR-ACT study was a Phase 3, international, multicenter, double-blind, placebo-controlled, randomized clinical trial.[6]

- Objective: To evaluate the efficacy, safety, and tolerability of tafamidis compared to placebo in patients with TTR-CM.[6]
- Patient Population: 441 patients with wild-type or hereditary ATTR-CM.[7]
- Intervention: Patients were randomized to receive tafamidis (20 mg or 80 mg daily) or placebo for 30 months.[6][13][15] The primary analysis pooled the two tafamidis dose groups.[6]
- Primary Endpoint: A hierarchical combination of all-cause mortality and the frequency of cardiovascular-related hospitalizations over the 30-month study period, analyzed using the Finkelstein—Schoenfeld method.[6][7]
- Secondary Endpoints: Included the 6-minute walk test and the Kansas City Cardiomyopathy
  Questionnaire Overall Score (KCCQ-OS).[13]





# ATTRibute-CM (Acoramidis in Transthyretin Amyloid Cardiomyopathy)

The ATTRibute-CM trial was a Phase 3, international, double-blind, placebo-controlled, randomized clinical trial.[8][16]

- Objective: To evaluate the efficacy and safety of acoramidis in patients with symptomatic ATTR-CM.[8][17]
- Patient Population: 632 patients with wild-type or variant symptomatic ATTR-CM.[8][16]
- Intervention: Patients were randomized in a 2:1 ratio to receive oral acoramidis 800 mg twice daily or placebo for 30 months.[8][16]
- Primary Endpoint: A hierarchical analysis using the Finkelstein-Schoenfeld method of allcause mortality, cardiovascular-related hospitalizations, change from baseline in NT-proBNP level, and change from baseline in 6-minute walk distance, all at 30 months.[8][9][10]
- Secondary Endpoints: Included the individual components of the primary endpoint, the Kansas City Cardiomyopathy Questionnaire Overall Summary score, and serum TTR levels.
   [8]

#### **Clinical Trial Workflow**

The workflow of a typical pivotal clinical trial for TTR kinetic stabilizers involves several key stages, from patient screening and randomization to long-term follow-up.





Click to download full resolution via product page

Typical TTR Stabilizer Clinical Trial Workflow



#### Conclusion

Both **tafamidis** and acoramidis have demonstrated significant efficacy and acceptable safety profiles in large, randomized, placebo-controlled clinical trials for the treatment of ATTR-CM.[5] [14] They represent a major advancement in managing this debilitating disease by targeting the underlying mechanism of TTR amyloidogenesis.[14] While the available data suggests comparable efficacy in terms of stabilizing the TTR tetramer, direct comparative studies are needed to definitively establish the relative benefits of these agents.[5] The choice of therapy may depend on various factors, including long-term and real-world evidence, which is more established for **tafamidis**, while such data for acoramidis is still emerging.[5] Researchers and clinicians should consider the detailed methodologies and results of the respective pivotal trials when evaluating these treatment options.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Transthyretin Kinetic Stabilizers for ATTR Amyloidosis: A Narrative Review of Mechanisms and Therapeutic Benefits PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transthyretin Kinetic Stabilizers for ATTR Amyloidosis: A Narrative Review of Mechanisms and Therapeutic Benefits PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potent Kinetic Stabilizers that Prevent Transthyretin-mediated Cardiomyocyte Proteotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Transthyretin Kinetic Stabilizers for ATTR Amyloidosis PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Tafamidis Phase 3 Transthyretin Amyloid Cardiomyopathy (ATTR-ACT) Study Results Presented as Late-Breaking Data at the ESC Congress 2018 | Pfizer [pfizer.com]
- 8. Clinical benefit with novel, potent TTR stabilizer in transthyretin amyloid cardiomyopathy -- PACE-CME [pace-cme.org]
- 9. escardio.org [escardio.org]



- 10. Efficacy and Safety of Acoramidis in Transthyretin Amyloid Cardiomyopathy PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Transthyretin Stabilizers and Seeding Inhibitors as Therapies for Amyloid Transthyretin Cardiomyopathy PMC [pmc.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. amyloidosissupport.org [amyloidosissupport.org]
- 14. Transthyretin Kinetic Stabilizers for ATTR Amyloidosis | springermedizin.de [springermedizin.de]
- 15. Efficacy and safety of tafamidis doses in the Tafamidis in Transthyretin Cardiomyopathy Clinical Trial (ATTR-ACT) and long-term extension study PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. Efficacy and Safety of Acoramidis in Transthyretin Amyloid Cardiomyopathy American College of Cardiology [acc.org]
- To cite this document: BenchChem. [Meta-analysis of clinical trials involving TTR kinetic stabilizers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682582#meta-analysis-of-clinical-trials-involving-ttr-kinetic-stabilizers]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com